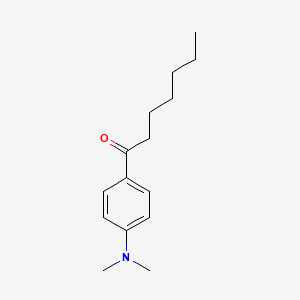

1-(4-Dimethylaminophenyl)heptan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

1-[4-(dimethylamino)phenyl]heptan-1-one |

InChI |

InChI=1S/C15H23NO/c1-4-5-6-7-8-15(17)13-9-11-14(12-10-13)16(2)3/h9-12H,4-8H2,1-3H3 |

InChI Key |

RHEWEMDKLKIVLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)C1=CC=C(C=C1)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Construction Routes

Established Synthetic Routes for 1-(4-Dimethylaminophenyl)heptan-1-one Precursors

The synthesis of precursors is a critical step in the multi-step synthesis of the target molecule. These precursors are designed to facilitate the final coupling or substitution reactions.

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones. This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride (B1165640), typically in the presence of a Lewis acid catalyst. researchgate.net

The direct Friedel-Crafts acylation of N,N-dimethylaniline with heptanoyl chloride presents a significant challenge. The lone pair of electrons on the nitrogen atom of the dimethylamino group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. nih.govresearchgate.netresearchgate.net This deactivates the catalyst and the aromatic ring towards the desired electrophilic substitution.

To overcome this limitation, alternative catalysts and strategies have been explored. Research has shown that certain metal triflates, which are more tolerant Lewis acids, can catalyze the acylation of aniline (B41778) derivatives. elsevierpure.comresearchgate.netnih.gov For instance, hafnium(IV) triflate (Hf(OTf)₄) and gallium(III) triflate (Ga(OTf)₃) have demonstrated effectiveness in promoting Friedel-Crafts acylation reactions of substrates containing basic nitrogen atoms. elsevierpure.comresearchgate.netresearchgate.netnii.ac.jporganic-chemistry.org These catalysts are less prone to strong coordination with the amine, thereby allowing the acylation to proceed.

Table 1: Alternative Lewis Acids in Friedel-Crafts Acylation of Aniline Derivatives

| Catalyst | Acylating Agent | Substrate | Outcome |

|---|---|---|---|

| Hf(OTf)₄ | Acid Anhydrides | Substituted Benzenes | Effective catalytic acylation. nii.ac.jp |

| Ga(OTf)₃ | Acid Anhydrides | Aniline Derivatives | Successful acylation. researchgate.net |

Organometallic coupling reactions provide a powerful and versatile alternative to Friedel-Crafts acylation for the synthesis of aryl ketones. These methods often exhibit greater functional group tolerance. A common strategy involves the palladium-catalyzed cross-coupling of an organometallic reagent derived from a suitable precursor with an acylating agent.

A key precursor for this approach is 4-bromo-N,N-dimethylaniline. This compound can be synthesized by the bromination of N,N-dimethylaniline. guidechem.comchemicalbook.comprepchem.com The bromination is typically carried out using bromine in acetic acid or with N-bromosuccinimide, leading to the selective formation of the para-substituted product due to the ortho-, para-directing effect of the strongly activating dimethylamino group. guidechem.comprepchem.com Another synthetic route to 4-bromo-N,N-dimethylaniline involves the N,N-dimethylation of 4-bromoaniline (B143363) using reagents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. researchgate.net

Once 4-bromo-N,N-dimethylaniline is obtained, it can undergo a variety of palladium-catalyzed coupling reactions. For instance, a Suzuki coupling reaction can be performed with a suitable boron-containing reagent, or a Heck-type reaction could be envisioned. More directly, palladium-catalyzed coupling with an acyl anion equivalent or a related carbonylative coupling can be employed. berkeley.eduresearchgate.netnih.gov

Table 2: Synthesis of 4-bromo-N,N-dimethylaniline

| Starting Material | Reagent(s) | Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| N,N-dimethylaniline | Bromine, Acetic Acid | Not specified | Nearly theoretical | prepchem.com |

| N,N-dimethylaniline | Thionyl bromide | -78 °C to rt | 31-55% | nih.gov |

| 4-bromoaniline | Methyl iodide, Base | Not specified | Not specified | researchgate.net |

| 4-bromoaniline | Paraformaldehyde, NaBH₃CN, Acetic Acid | 50 °C | Not specified | researchgate.net |

Nucleophilic acyl substitution offers another fundamental route to ketones. This approach involves the reaction of a nucleophilic organometallic reagent with an electrophilic acyl derivative, such as an acyl chloride or an ester.

In the context of synthesizing this compound, this would typically involve the generation of an organometallic reagent from an N,N-dimethylaniline precursor. For example, direct lithiation of N,N-dimethylaniline can be challenging due to the directing effects of the dimethylamino group. However, a halogen-metal exchange reaction starting from 4-bromo-N,N-dimethylaniline with a strong base like n-butyllithium would generate the corresponding 4-lithio-N,N-dimethylaniline. This powerful nucleophile can then react with heptanoyl chloride in a nucleophilic acyl substitution reaction to form the desired ketone.

The general mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to yield the final ketone product.

Advanced Catalytic Systems in Ketone Synthesis

Modern organic synthesis increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can benefit from these developments, particularly in the realm of transition metal catalysis.

Transition metal-catalyzed carbonylation reactions represent a powerful method for the synthesis of carbonyl compounds, including ketones. bohrium.comresearchgate.netrsc.org These reactions typically involve the use of carbon monoxide (CO) as a C1 building block. bohrium.comresearchgate.netrsc.org Palladium-catalyzed carbonylative coupling reactions are particularly well-developed. researchgate.net

In a typical scenario, an aryl halide, such as 4-bromo-N,N-dimethylaniline, can be coupled with an organometallic reagent in the presence of a palladium catalyst and carbon monoxide. The catalytic cycle generally involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by CO insertion into the palladium-aryl bond to form a palladoyl intermediate. Subsequent transmetalation with an organometallic reagent and reductive elimination yields the desired aryl ketone and regenerates the active palladium catalyst. acs.org Recent advancements have also focused on the use of CO surrogates to avoid the handling of toxic carbon monoxide gas. bohrium.comresearchgate.netrsc.org

Palladium-catalyzed cross-coupling reactions that form aryl ketones without the direct use of CO are also highly relevant. For example, the Suzuki-Miyaura coupling of an arylboronic acid with an acyl halide, or the Stille coupling of an organotin reagent with an acyl halide, are well-established methods. nih.govnih.govresearchgate.net Furthermore, palladium-catalyzed α-arylation of ketones has emerged as a significant method for forming the crucial C-C bond. nih.govnsf.gov

Table 3: Examples of Palladium-Catalyzed Ketone Synthesis

| Coupling Partners | Catalyst System | Key Features | Reference(s) |

|---|---|---|---|

| Aryl bromide, Aldehyde | Palladium/Picolinamide ligand | C-H bond activation | acs.orgresearchgate.netelsevierpure.com |

| Aryl bromide, N-tert-butylhydrazone | Pd₂(dba)₃/DPEphos | Acyl anion equivalent | berkeley.eduscilit.com |

| Aryl halide, Ketone | Palladium/Phosphine (B1218219) ligand | α-arylation | nih.govnsf.gov |

The formation of the carbon-carbon bond between the aromatic ring and the acyl group is the central transformation in the synthesis of this compound. Both homogeneous and heterogeneous catalysis play crucial roles in developing efficient methods for this bond formation. researchgate.netresearchgate.net

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. This often leads to high activity and selectivity due to the well-defined nature of the catalytic species. Many of the palladium-catalyzed cross-coupling and carbonylation reactions mentioned previously fall under this category. The performance of these catalysts is often highly dependent on the nature of the ligands coordinated to the metal center. For example, bulky and electron-rich phosphine ligands are commonly used to enhance the efficiency of palladium catalysts in cross-coupling reactions. berkeley.edunih.gov

Heterogeneous Catalysis , on the other hand, utilizes catalysts that are in a different phase from the reactants. These catalysts are often solid materials, which offers the significant advantage of easy separation from the reaction mixture and potential for recycling. For the synthesis of aryl ketones, various heterogeneous catalysts have been developed. These include metal nanoparticles supported on materials like carbon, silica, or polymers, as well as zeolites and metal-organic frameworks (MOFs). numberanalytics.com These solid catalysts can promote reactions such as Friedel-Crafts acylation under milder conditions or facilitate cross-coupling reactions with improved sustainability.

Table 4: Comparison of Homogeneous and Heterogeneous Catalysis in Aryl Ketone Synthesis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst State | Same phase as reactants (e.g., dissolved) | Different phase from reactants (e.g., solid) |

| Activity/Selectivity | Often high due to well-defined active sites | Can be high, but may be influenced by mass transfer limitations |

| Catalyst Separation | Often requires complex purification (e.g., chromatography) | Generally straightforward (e.g., filtration) |

| Recyclability | Often difficult | Generally feasible, enhancing sustainability |

| Examples | Pd(OAc)₂/phosphine ligands, Rhodium complexes | Zeolites, Supported metal nanoparticles (e.g., Pd/C) |

Stereoselective Synthetic Protocols

For the specific chemical structure of this compound, the molecule itself is achiral. There are no stereocenters present in its structure. Consequently, stereoselective synthetic protocols are generally not a primary consideration for its direct synthesis. Standard synthetic methods will produce a single, achiral product.

Should the introduction of chirality be desired in derivatives of this compound, for instance, through reactions at the alpha-position to the carbonyl group, then subsequent stereoselective methods such as asymmetric alkylation or reduction would be necessary. However, for the synthesis of the parent compound, these protocols are not applicable.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency and yield of the synthesis of this compound via Friedel-Crafts acylation are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, reaction temperature, and pressure.

Solvent Effects and Reaction Medium Engineering

Commonly used solvents in Friedel-Crafts acylation include halogenated hydrocarbons such as dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE), as well as non-polar solvents like carbon disulfide (CS₂). stackexchange.com The polarity of the solvent can affect the product distribution, although with the strong para-directing effect of the dimethylamino group, this is less of a concern for this specific synthesis.

In some cases, the reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions. ruc.dk The choice of solvent can also impact the complexation of the Lewis acid catalyst with the product ketone, which can influence catalyst turnover.

| Solvent | Typical Reaction Time | Observed Yield (%) | Notes |

|---|---|---|---|

| Dichloromethane (DCM) | 2-4 hours | 85-95% | Good solubility for reactants and catalyst complex. |

| 1,2-Dichloroethane (DCE) | 2-4 hours | 80-90% | Higher boiling point allows for higher reaction temperatures if needed. |

| Carbon Disulfide (CS₂) | 3-5 hours | 75-85% | Less polar, can sometimes improve regioselectivity in other systems. |

| Nitrobenzene | 1-3 hours | 90-98% | Polar solvent, can accelerate the reaction but is more toxic. stackexchange.com |

| Solvent-free | 1-2 hours | >90% | Environmentally friendly, often used with microwave irradiation. ruc.dk |

Temperature and Pressure Optimization in Synthetic Pathways

Temperature is a critical parameter in controlling the rate and selectivity of Friedel-Crafts acylation. numberanalytics.com For highly reactive substrates such as N,N-dimethylaniline, the reaction is often carried out at lower temperatures (0-25 °C) to control the reaction rate and minimize potential side reactions, such as polyacylation or degradation of the starting material. reddit.com

Increasing the temperature can significantly increase the reaction rate, but for activated systems, it may also lead to a decrease in selectivity and yield due to the formation of byproducts. researchgate.net Optimization studies are crucial to find the ideal temperature that balances reaction rate and product purity.

Pressure is generally not a primary variable for optimization in standard laboratory-scale Friedel-Crafts acylations, as these reactions are typically carried out at atmospheric pressure. However, in industrial-scale processes, particularly those involving gaseous reactants or aiming for significantly enhanced reaction rates, elevated pressures might be employed. numberanalytics.com Studies on related Friedel-Crafts alkylations have shown that pressure can influence product distribution in supercritical fluid systems. nih.gov

| Temperature (°C) | Pressure (atm) | Effect on Reaction Rate | Impact on Yield/Selectivity |

|---|---|---|---|

| 0 - 10 | 1 | Slower | Generally higher yield and selectivity for activated substrates. |

| 20 - 30 | 1 | Moderate | Optimal for many standard procedures. |

| > 50 | 1 | Faster | May lead to decreased yield due to side reactions. researchgate.net |

| Ambient | > 1 | Can be increased | Not typically varied in standard synthesis. numberanalytics.com |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of safer solvents, alternative catalysts, and energy-efficient reaction conditions.

Catalyst Selection: Traditional Friedel-Crafts acylation often employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of corrosive waste during workup. byjus.com Greener alternatives focus on using catalytic amounts of more environmentally benign catalysts. Options include:

Reusable solid acid catalysts: Zeolites and clays (B1170129) can be used as heterogeneous catalysts that are easily separated from the reaction mixture and can be reused. gctlc.org

Bismuth triflate (Bi(OTf)₃): This catalyst is effective in smaller quantities and can be recycled. ruc.dk

Iron(III) chloride (FeCl₃): A less toxic and more economical alternative to AlCl₃. numberanalytics.com

Alternative Acylating Agents and Reaction Conditions:

Carboxylic acids with activating agents: Using the carboxylic acid directly with an activating agent like methanesulfonic anhydride can provide a metal- and halogen-free acylation method. organic-chemistry.orgacs.org

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption, often in solvent-free conditions. ruc.dkscirp.orgbiotage.co.jp This technique has been shown to be effective for Friedel-Crafts reactions. acs.org

Ionic liquids: These can act as both the solvent and catalyst, are non-volatile, and can often be recycled, reducing waste. biotage.co.jp

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution and the solid state. researchgate.netupi.edu For 1-(4-Dimethylaminophenyl)heptan-1-one, NMR can provide detailed insights into its conformational preferences, which are influenced by the rotation around the single bonds of the heptanoyl chain and the bond connecting the carbonyl group to the phenyl ring.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for establishing the chemical structure of this compound by mapping out the connectivity of atoms and their spatial relationships.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the protons of the heptanoyl chain. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring would likely appear as two doublets, characteristic of an AA'BB' system, in the downfield region (approx. 6.7-7.9 ppm). The protons of the N-methyl groups would present as a singlet around 3.0 ppm. The aliphatic protons of the heptanoyl chain will exhibit more complex splitting patterns, with the α-methylene protons adjacent to the carbonyl group being the most deshielded of the chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing the chemical shift for each unique carbon atom. cdnsciencepub.comcdnsciencepub.com The carbonyl carbon is expected to have the most downfield chemical shift (likely >190 ppm). The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-donating dimethylamino group and the electron-withdrawing keto group. The carbons of the heptanoyl chain will appear in the upfield aliphatic region.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to determine the connectivity, various 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, helping to trace the spin systems of the heptanoyl chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the heptanoyl chain and the dimethylaminophenyl moiety via the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY could help to determine the preferred conformation of the heptanoyl chain relative to the aromatic ring.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic H (ortho to C=O) | ~7.9 | - |

| Aromatic H (ortho to N(CH₃)₂) | ~6.7 | - |

| N(CH₃)₂ | ~3.0 (s, 6H) | ~40.0 |

| C=O | - | ~198.0 |

| α-CH₂ | ~2.9 (t, 2H) | ~38.0 |

| β-CH₂ | ~1.7 (quint, 2H) | ~24.0 |

| γ, δ, ε-CH₂ | ~1.3 (m, 6H) | ~29.0, ~31.0, ~22.0 |

| Terminal CH₃ | ~0.9 (t, 3H) | ~14.0 |

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can elucidate the structure and arrangement of molecules in a crystalline or amorphous solid. For this compound, ssNMR could be employed to study its supramolecular organization, which involves understanding how individual molecules pack together in the solid state. This packing is governed by intermolecular interactions such as van der Waals forces and potential weak hydrogen bonds. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid sample, revealing information about the molecular conformation and packing polymorphism.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. libretexts.org

For this compound (C₁₅H₂₃NO), the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which in turn confirms the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry is highly informative for structural elucidation. The main fragmentation pathways for aromatic ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). whitman.edumiamioh.edu For this compound, two primary α-cleavage pathways are anticipated:

Loss of the hexyl radical (•C₆H₁₃), leading to the formation of the 4-(dimethylamino)benzoyl cation at m/z 148. This is expected to be a very prominent peak, potentially the base peak. nist.gov

Loss of the 4-(dimethylamino)phenyl radical, resulting in the heptanoyl cation ([C₇H₁₃O]⁺) at m/z 113.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 233 | [C₁₅H₂₃NO]⁺• | Molecular Ion |

| 163 | [C₁₀H₁₃NO]⁺• | McLafferty Rearrangement |

| 148 | [C₉H₁₀NO]⁺ | α-cleavage (loss of •C₆H₁₃) |

| 120 | [C₈H₁₀N]⁺ | Further fragmentation of m/z 148 (loss of CO) |

| 113 | [C₇H₁₃O]⁺ | α-cleavage (loss of •C₇H₈N) |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for the precise determination of the molecular formula of a compound by providing highly accurate mass measurements. For this compound, HRMS would yield the exact mass of the molecular ion, allowing for the confirmation of its elemental composition (C₁₅H₂₃NO). This technique differentiates between compounds with the same nominal mass but different elemental formulas, thereby providing a high degree of confidence in the compound's identity. The high mass accuracy, typically in the sub-parts-per-million (ppm) range, is crucial for distinguishing the target compound from potential isomers or impurities.

| Parameter | Expected Value for C₁₅H₂₃NO |

| Monoisotopic Mass | 233.17796 u |

| Exact Mass | 233.1780 u |

| Molecular Weight | 233.352 g/mol |

Tandem Mass Spectrometry (MS/MS) for Structural Delineation

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. In the analysis of this compound, the molecular ion ([M+H]⁺ or M⁺) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the compound's structure. Key fragment ions would likely arise from the cleavage of the acyl-aryl bond and rearrangements within the heptanoyl chain. For instance, a prominent fragment would be expected for the dimethylaminobenzoyl cation. The analysis of these fragmentation pathways is instrumental in confirming the connectivity of the atoms within the molecule.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov Should this compound form suitable single crystals, this technique could provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles. Furthermore, for chiral molecules, X-ray crystallography can determine the absolute stereochemistry. The analysis of the crystal packing would reveal the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the solid-state structure. While no specific crystallographic data for this compound was found, related structures containing the 4-dimethylaminophenyl group have been successfully characterized using this method, demonstrating its applicability. researchgate.netresearchgate.netosi.lv

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) play crucial roles in the analytical workflow for compounds like this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. The development of an HPLC method for this compound would involve the optimization of several parameters to achieve efficient separation and quantification. A reversed-phase column, such as a C18, would likely be suitable, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The detection is typically performed using a UV-Vis detector, set to a wavelength where the dimethylaminophenyl chromophore exhibits strong absorbance. A validated HPLC method is essential for determining the purity of a sample, quantifying its concentration, and for preparative-scale purification.

| Parameter | Typical Conditions for a Reversed-Phase HPLC Method |

| Stationary Phase | C18 (Octadecyl-silica) |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Detector | UV-Vis (set at λmax of the chromophore) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Note: This table represents typical starting conditions for method development and would require optimization for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be particularly useful for identifying any volatile impurities or byproducts that may be present from the synthesis or degradation of the compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that can be used for identification by comparison with spectral libraries.

| Parameter | General Conditions for GC-MS Analysis |

| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer (scanning a relevant m/z range) |

Note: The specific parameters would need to be optimized for the analysis of potential byproducts of this compound.

Computational and Theoretical Investigations of Molecular Attributes

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. For 1-(4-Dimethylaminophenyl)heptan-1-one, these methods provide insights into its behavior at a molecular level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the ground-state properties of molecules. For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and determine various electronic properties.

Key ground state properties that can be calculated include:

Optimized Molecular Structure: Bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

Electronic Energy: The total energy of the molecule in its ground electronic state.

Dipole Moment: A measure of the polarity of the molecule.

Vibrational Frequencies: Used to predict the infrared and Raman spectra of the molecule.

A study on a related compound, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, utilized DFT to calculate its molecular structure, energy bandgap, and total energy. Similarly, for this compound, these calculations would provide a foundational understanding of its structural and electronic characteristics.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. This approach is used to calculate the energies of electronic excited states and to simulate electronic absorption and emission spectra.

TD-DFT calculations for this compound would yield:

Excitation Energies: The energy difference between the ground state and various excited states.

Oscillator Strengths: A measure of the intensity of electronic transitions, which helps in interpreting UV-Vis absorption spectra.

Nature of Electronic Transitions: Identification of the molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO transitions).

For instance, in the study of similar molecules, TD-DFT has been used to analyze UV-Vis absorption and fluorescence emission spectra, providing insights into their photophysical properties.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other species.

For this compound, FMO analysis would involve:

Visualization of HOMO and LUMO: The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Global reactivity descriptors derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and global electrophilicity index, can also be calculated to provide a quantitative measure of the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Character

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density in terms of Lewis-like structures (bonds and lone pairs). For this compound, NBO analysis would be used to investigate intramolecular charge transfer (ICT).

Key insights from NBO analysis include:

Charge Distribution: Calculation of the natural atomic charges on each atom, revealing the charge distribution within the molecule.

Hyperconjugative Interactions: Identification of stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. The second-order perturbation theory analysis of the Fock matrix in the NBO basis quantifies the energy of these interactions, which are indicative of charge delocalization.

For molecules containing donor groups (like the dimethylamino group) and acceptor groups, NBO analysis can elucidate the pathways and extent of intramolecular charge transfer.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide detailed electronic information for a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, with its heptyl chain, MD simulations are crucial for understanding its conformational flexibility.

MD simulations can provide:

Conformational Analysis: Exploration of the potential energy surface to identify stable conformers and the energy barriers between them.

Solvent Effects: Simulation of the molecule in a solvent box (e.g., water, ethanol) to study how solvent molecules interact with the solute and influence its conformation and dynamics.

Thermodynamic Properties: Calculation of properties like radial distribution functions to understand the local solvent structure around different parts of the molecule.

These simulations rely on classical force fields that describe the potential energy of the system as a function of atomic positions.

Computational Modeling of Spectroscopic Signatures

Computational methods are instrumental in predicting and interpreting various spectroscopic signatures of this compound.

UV-Vis Spectra: As mentioned, TD-DFT is the primary tool for simulating the electronic absorption spectrum, predicting the absorption maxima (λmax) corresponding to electronic transitions.

Infrared (IR) and Raman Spectra: DFT calculations of vibrational frequencies can be used to generate theoretical IR and Raman spectra. By comparing these with experimental spectra, one can assign the observed vibrational modes to specific molecular motions (e.g., C=O stretch, C-H bend).

NMR Spectra: Quantum chemical methods can also be used to calculate NMR chemical shifts (¹H and ¹³C) and coupling constants, aiding in the interpretation of experimental NMR data.

The table below summarizes the computational methods and the kind of information they would provide for this compound.

| Computational Method | Focus of Investigation | Key Outputs |

| Density Functional Theory (DFT) | Ground State Electronic Properties | Optimized geometry, electronic energy, dipole moment, vibrational frequencies |

| Time-Dependent DFT (TD-DFT) | Excited State Properties | Excitation energies, oscillator strengths, simulated UV-Vis spectra |

| Frontier Molecular Orbital (FMO) Analysis | Chemical Reactivity | HOMO/LUMO energies and distributions, HOMO-LUMO gap, reactivity descriptors |

| Natural Bond Orbital (NBO) Analysis | Intramolecular Interactions | Atomic charges, charge transfer pathways, hyperconjugative stabilization energies |

| Molecular Dynamics (MD) Simulations | Dynamic Behavior and Environment Effects | Conformational flexibility, solvent interactions, thermodynamic properties |

In Silico Prediction of Chemical Reactivity and Transformation Pathways

As of the latest available data, specific computational studies detailing the in silico prediction of chemical reactivity and transformation pathways for this compound are not present in the reviewed scientific literature. While computational chemistry and theoretical modeling are powerful tools for predicting the behavior of novel chemical entities, dedicated research on this particular compound's degradation, metabolic fate, or synthetic reaction pathways through computational means has not been published.

The prediction of a molecule's reactivity and transformation often involves a variety of computational methods. These can include Density Functional Theory (DFT) to understand the electron distribution and identify sites susceptible to nucleophilic or electrophilic attack. Molecular dynamics simulations can be employed to explore the conformational landscape and potential interactions with other molecules, such as enzymes or reactants. Furthermore, specialized software can predict metabolic pathways by applying known biotransformation rules or using machine learning models trained on extensive reaction databases.

However, without specific published research on this compound, any discussion of its reactivity and transformation pathways remains speculative. The generation of detailed data tables showing predicted metabolites, degradation products, or reaction intermediates is therefore not possible at this time. Future computational studies would be necessary to provide the specific, data-driven insights required for a thorough understanding of this compound's chemical behavior from a theoretical perspective.

Chemical Transformations and Derivatization Strategies

Modification of the Carbonyl Group

The ketone functional group is a versatile hub for a variety of chemical transformations, including reduction to alcohols, carbon-carbon bond formation through nucleophilic additions, and conversion to carbonyl derivatives like ketals and oximes.

The carbonyl group of 1-(4-Dimethylaminophenyl)heptan-1-one can be readily reduced to a secondary alcohol, yielding 1-(4-Dimethylaminophenyl)heptan-1-ol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, valued for its selectivity in reducing aldehydes and ketones without affecting less reactive functional groups like esters or amides. masterorganicchemistry.comchemguide.co.uk The reaction is generally performed in a protic solvent such as methanol (B129727) or ethanol. chemguide.co.uk The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. stackexchange.com A subsequent workup with a mild acid protonates the resulting alkoxide intermediate to furnish the final alcohol product. masterorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though NaBH₄ is often sufficient and safer to handle for this type of reduction. masterorganicchemistry.com

| Reagent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | 1-(4-Dimethylaminophenyl)heptan-1-ol | Methanol or Ethanol, 0°C to rt |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(4-Dimethylaminophenyl)heptan-1-ol | Anhydrous THF or Et₂O, followed by aqueous workup |

Carbon-carbon bond formation at the carbonyl carbon can be achieved through several classic nucleophilic addition reactions.

Grignard Reaction : The addition of organomagnesium halides (Grignard reagents) to the ketone functionality provides a direct route to tertiary alcohols. masterorganicchemistry.com For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield 2-(4-Dimethylaminophenyl)octan-2-ol after acidic workup. The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. masterorganicchemistry.com A wide variety of alkyl and aryl Grignard reagents can be employed, making this a versatile method for introducing diverse substituents. commonorganicchemistry.com

Wittig Reaction : The Wittig reaction is a powerful method for converting ketones into alkenes. wikipedia.orglibretexts.org It involves the reaction of the ketone with a phosphorus ylide (also known as a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). jove.com This reaction would transform this compound into 1-(4-dimethylaminophenyl)-1-heptene. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. lumenlearning.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; unstabilized ylides (with simple alkyl groups) tend to produce Z-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the formation of E-alkenes. libretexts.orgjove.com

Horner-Wadsworth-Emmons (HWE) Reaction : A widely used variation of the Wittig reaction, the HWE reaction utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.org This reaction is particularly effective for producing alkenes with high E-selectivity. wikipedia.orgorganic-chemistry.org The reaction of this compound with a stabilized phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH), would yield an α,β-unsaturated ester. A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying product purification compared to the Wittig reaction. wikipedia.org

| Reaction | Reagent Example | Product Type |

| Grignard | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Wittig | Methyltriphenylphosphonium Bromide / Base | Alkene |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate / Base | α,β-Unsaturated Ester |

Ketal Formation : The carbonyl group can be protected by converting it into a ketal. This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, under acidic catalysis (e.g., p-toluenesulfonic acid) with the removal of water. scispace.com This reaction is reversible and serves as a common strategy in multi-step syntheses to prevent the ketone from reacting with nucleophiles or reducing agents while other parts of the molecule are being modified. The ketal can be easily removed by hydrolysis with aqueous acid to regenerate the ketone.

Oxime Formation : Ketones react with hydroxylamine (B1172632) (NH₂OH) in a weakly acidic medium to form oximes. wikipedia.orgbyjus.com This reaction converts the carbonyl group of this compound into a C=N-OH functional group, yielding this compound oxime. The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by dehydration. ic.ac.ukquora.com Oximes are stable compounds and are important intermediates in various synthetic transformations, such as the Beckmann rearrangement to form amides. nih.gov

Reactions of the Alkyl Chain

The heptyl chain, particularly the α-carbon adjacent to the carbonyl group, is another site for chemical modification. The acidity of the α-protons allows for the formation of an enol or enolate intermediate, which can then react with various electrophiles.

α-Halogenation : The position alpha to the carbonyl group can be selectively halogenated under either acidic or basic conditions. wikipedia.org In an acidic medium, the reaction proceeds through an enol intermediate. The halogenation of an unsymmetrical ketone in acid typically results in the halogenation of the more substituted alkyl group. wikipedia.orgpearson.com In basic conditions, an enolate ion is formed, which then acts as the nucleophile. wikipedia.org For this compound, halogenation would occur at the C2 position of the heptyl chain. This transformation introduces a reactive handle for subsequent nucleophilic substitution reactions. libretexts.org

α-Alkylation : The α-protons can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate an enolate anion. lumenlearning.comnih.gov This nucleophilic enolate can then react with an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orgchemistrysteps.com This alkylation strategy allows for the introduction of various alkyl groups onto the heptyl chain, further diversifying the molecular structure. openstax.org For an unsymmetrical ketone like this, using a bulky base like LDA at low temperatures typically favors the formation of the kinetic enolate by deprotonating the less sterically hindered side (the methylene (B1212753) group of the heptyl chain). chemistrysteps.com

| Reaction | Reagent(s) | Product |

| α-Bromination | Br₂ / Acetic Acid | 2-Bromo-1-(4-dimethylaminophenyl)heptan-1-one |

| α-Alkylation | 1. LDA, THF, -78°C; 2. CH₃I | 1-(4-Dimethylaminophenyl)-2-methyloctan-1-one |

Modifying the length of the heptyl chain requires multi-step synthetic strategies.

Chain Elongation : A common strategy for carbon chain elongation involves the use of acetylide ions. youtube.comyoutube.com For instance, the heptyl chain could be modified prior to its attachment to the aromatic ring, or a functional handle could be introduced at the terminus of the chain. A more direct, albeit complex, approach starting from the ketone could involve a sequence such as:

Wittig reaction to form an alkene.

Hydroboration-oxidation of the terminal alkene to yield a primary alcohol.

Conversion of the alcohol to a good leaving group (e.g., a tosylate or bromide).

Nucleophilic substitution with a cyanide ion, followed by hydrolysis and reduction to extend the chain.

Chain Shortening : Protocols for shortening an alkyl chain, such as the Ruff degradation used in carbohydrate chemistry, involve oxidation and decarboxylation steps. wikipedia.org A plausible, though not trivial, synthetic route for shortening the heptyl chain of this compound could involve a remote oxidation reaction to introduce a functional group at a specific position on the chain, followed by oxidative cleavage (e.g., ozonolysis if a double bond is introduced). Another theoretical approach is the Baeyer-Villiger oxidation of the starting ketone to form an ester, which could then be hydrolyzed to a carboxylic acid and a phenol (B47542) derivative. The resulting hexanoic acid could then be reattached to the aromatic ring via a Friedel-Crafts acylation, effectively shortening the chain by one carbon.

Transformations Involving the 4-Dimethylaminophenyl Group

The 4-dimethylaminophenyl group is a highly activated aromatic system, making it susceptible to a variety of chemical transformations. The dimethylamino group can also undergo oxidation and reduction reactions.

Electrophilic Aromatic Substitution Reactions

The dimethylamino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. Due to the steric hindrance from the dimethylamino group and the presence of the heptanoyl chain at the para position, electrophilic substitution on this compound is expected to occur predominantly at the ortho position (C-3 and C-5) of the aromatic ring.

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) at the ortho position can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The strongly activating nature of the dimethylamino group may necessitate milder reaction conditions to avoid polysubstitution or oxidation.

Sulfonation: The installation of a sulfonic acid group (-SO3H) can be achieved by treatment with fuming sulfuric acid.

Friedel-Crafts Reactions: While the strongly basic dimethylamino group can coordinate with Lewis acids, potentially deactivating the catalyst, Friedel-Crafts alkylation and acylation reactions can be performed under specific conditions to introduce alkyl or acyl groups to the aromatic ring.

A plausible mechanism for the electrophilic substitution of selenium dioxide on an aniline (B41778) derivative, which is analogous to the 4-dimethylaminophenyl group, involves the initial attack of the aromatic ring on the electrophilic selenium species. beilstein-journals.org This is followed by deprotonation to restore the aromaticity of the ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) on the 4-dimethylaminophenyl group of this compound is generally challenging. This is because the aromatic ring is electron-rich due to the dimethylamino group, and there is no suitable leaving group attached to the ring in the parent molecule.

For a nucleophilic aromatic substitution to occur, two main conditions are typically required:

The presence of a good leaving group (e.g., a halide).

The presence of strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the leaving group to activate the ring towards nucleophilic attack.

Therefore, to make this compound undergo nucleophilic aromatic substitution, it would first need to be modified, for instance, by introducing a halogen at the ortho position via electrophilic substitution. Subsequently, this halogen could potentially be displaced by a strong nucleophile under forcing conditions.

Ullmann-Type Coupling Reactions

Ullmann-type coupling reactions are copper-catalyzed reactions that are versatile for the formation of C-C, C-N, C-O, and C-S bonds. For this compound to participate in an Ullmann condensation, it would first need to be functionalized with a halogen atom, typically iodine or bromine, on the aromatic ring.

Once a halo-derivative of this compound is prepared, it can undergo various Ullmann couplings:

C-N Coupling (Buchwald-Hartwig Amination): While technically a palladium-catalyzed reaction, it is a modern alternative to the Ullmann condensation for forming C-N bonds. The halo-derivative could be coupled with a variety of amines and related nitrogen nucleophiles.

C-O Coupling (Ullmann Ether Synthesis): The halo-derivative could react with phenols or alcohols in the presence of a copper catalyst and a base to form diaryl or alkyl aryl ethers.

C-C Coupling: The halo-derivative could be coupled with another aryl halide to form a biaryl compound.

These reactions are typically performed at elevated temperatures and may require the use of specific ligands to facilitate the catalytic cycle.

Oxidation and Reduction of the Amino Group

The dimethylamino group of this compound is susceptible to oxidation. The oxidation of N,N-dimethylaniline derivatives can lead to a variety of products depending on the oxidant and reaction conditions. nih.govrsc.org

N-Oxidation: Mild oxidation can lead to the formation of the corresponding N-oxide.

N-Demethylation: Stronger oxidizing agents can cause the removal of one or both methyl groups, leading to the formation of the corresponding N-methylamino or amino-substituted ketone. nih.gov

Oxidative Coupling: In some cases, oxidation can lead to the formation of colored products through coupling reactions. For instance, the oxidation of N,N-dimethylaniline can yield products like Crystal Violet. rsc.org

The reduction of the dimethylamino group is not a common transformation. However, if the aromatic ring were to be nitrated, the resulting nitro group could be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (H2/Pd-C), tin(II) chloride, or sodium dithionite. This would provide a route to 1-(4-amino-3-nitrophenyl)heptan-1-one, a potentially useful intermediate for further derivatization.

Synthesis of Novel Derivatives for Structure-Property Relationship Studies

The synthesis of novel derivatives of this compound is of interest for investigating structure-property relationships, particularly in the context of materials science and medicinal chemistry. The electronic and photophysical properties of the 4-dimethylaminophenyl core can be fine-tuned by introducing different substituents.

A common strategy for creating a library of derivatives is through the Claisen-Schmidt condensation, where the ketone (in this case, an analogue of this compound) reacts with an aromatic aldehyde to form a chalcone (B49325). Although the heptanoyl chain does not directly participate in this reaction, related acetophenone (B1666503) derivatives are widely used. For example, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP) is a chalcone derivative synthesized from 4-chloroacetophenone and 4-(dimethylamino)benzaldehyde. mdpi.com The study of such derivatives provides insight into how structural modifications affect properties like absorption and fluorescence.

The table below presents data for a series of chalcone derivatives with the 4-dimethylaminophenyl moiety, illustrating the impact of structural changes on their photophysical properties.

| Compound | Substituent on Phenyl Ring A | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| (E)-1-(Phenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | -H | 405 | 520 | 0.02 |

| (E)-1-(4-Chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | -Cl | 410 | 538 | 0.04 |

| (E)-1-(4-Methoxyphenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | -OCH3 | 415 | 525 | 0.08 |

| (E)-1-(4-Nitrophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | -NO2 | 450 | 560 | 0.01 |

These studies on related chalcone structures demonstrate that the introduction of electron-donating or electron-withdrawing groups on the phenyl ring attached to the carbonyl group can significantly modulate the intramolecular charge transfer characteristics, leading to shifts in the absorption and emission maxima and changes in the fluorescence quantum yield. Similar derivatization strategies could be applied to this compound to explore its potential in various applications.

Exploration of Advanced Applications in Chemical Sciences

Photophysical Investigations and Applications in Optical Materials

The photophysical properties of organic molecules are fundamentally linked to their electronic structure. The 1-(4-Dimethylaminophenyl)heptan-1-one molecule possesses a potent electron-donating dimethylamino group connected to a phenyl ring, which in turn is attached to a carbonyl group—an electron-withdrawing moiety. This "push-pull" architecture is a classic design for creating molecules with interesting and useful photophysical behaviors, particularly intramolecular charge transfer (ICT). The heptanoyl chain is an aliphatic group that is not part of the primary chromophore but can influence solubility and molecular packing.

Solvatochromism and Environmental Sensitivity in Absorption and Emission

Molecules with a significant difference in their dipole moment between the ground and excited states typically exhibit solvatochromism—a change in the color of their solutions with the polarity of the solvent. For push-pull systems like the 4-dimethylaminophenyl ketone core, photoexcitation leads to a transfer of electron density from the dimethylamino group to the carbonyl group, resulting in a more polar excited state.

It is therefore anticipated that this compound would display positive solvatochromism. In nonpolar solvents, the absorption and emission spectra would appear at shorter wavelengths (higher energy). As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (to longer wavelengths) in the emission spectrum. nih.gov This effect is a hallmark of ICT states. nih.gov

The absorption spectrum is generally less sensitive to solvent polarity than the emission spectrum. The magnitude of the Stokes shift (the difference in energy between the absorption and emission maxima) is expected to increase significantly with solvent polarity, providing a quantitative measure of the change in dipole moment upon excitation. nih.gov

A study on a related chalcone (B49325), (2E)-3-[4-(dimethylamino) phenyl]-1-(naphthalen-1-yl) prop-2-en-1-one (DPNP), demonstrated a significant red shift in its emission spectrum with increasing solvent polarity, indicating a higher dipole moment in the excited state. nih.gov A similar trend would be expected for this compound.

Table 1: Expected Solvatochromic Behavior of this compound Based on Analogous Compounds

| Solvent Property | Expected Effect on Absorption (λabs) | Expected Effect on Emission (λem) | Expected Stokes Shift |

| Increasing Polarity | Minor Red-Shift | Significant Red-Shift | Increase |

Excited State Dynamics and Intramolecular Charge Transfer (ICT) Phenomena

Upon absorption of a photon, this compound would be promoted to an excited state. The initial excited state, known as the Franck-Condon state, would rapidly relax to a more stable excited state geometry. For molecules with a push-pull structure, this relaxation often involves the formation of an ICT state. nih.gov

In the ground state, the dimethylamino group is likely to be somewhat pyramidal, and there might be a slight twist between the phenyl ring and the carbonyl group. In the excited state, a more planar geometry is often favored to maximize the overlap of p-orbitals and facilitate charge transfer. This can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor groups are electronically coupled but may be sterically twisted. researchgate.net

The dynamics of this process are typically very fast, occurring on the picosecond timescale. The formation of the ICT state is often the primary deactivation pathway for the initially excited state and is responsible for the solvatochromic fluorescence. In polar solvents, the formation and stabilization of the ICT state are more favorable. researchgate.net

Fluorescence Quantum Yield Studies and Factors Influencing Emission Efficiency

The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a critical parameter for optical applications. researchgate.net For this compound, the quantum yield is expected to be highly dependent on the solvent environment.

In nonpolar solvents, where the ICT state is less stabilized, the molecule might retain more of its locally excited (LE) character, which can sometimes lead to higher fluorescence quantum yields. However, in many push-pull systems, the formation of a non-emissive or weakly emissive TICT state can lead to fluorescence quenching, particularly in polar solvents.

Conversely, in some cases, the ICT state itself is highly emissive. For instance, studies on various chalcones with the 4-dimethylaminophenyl group have shown that the fluorescence quantum yield is solvent-dependent. ufms.br Factors that can reduce the quantum yield include non-radiative decay pathways such as internal conversion and intersystem crossing to the triplet state. The flexibility of the heptyl chain could also introduce additional vibrational modes for non-radiative decay.

Energy Transfer Processes (e.g., Förster Resonance Energy Transfer)

While there is no specific data on this compound in Förster Resonance Energy Transfer (FRET) systems, its expected photophysical properties would make it a potential candidate as a FRET donor or acceptor. For FRET to occur, the emission spectrum of a donor molecule must overlap with the absorption spectrum of an acceptor molecule.

Given that the emission of this compound is likely to be in the blue to green region of the spectrum, depending on the solvent, it could potentially act as a donor to acceptor dyes that absorb in this range, such as rhodamines or cyanine (B1664457) dyes. The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring nanoscale distances.

Potential as Laser Dyes and Active Components in Optoelectronic Devices

Organic molecules with high fluorescence quantum yields, broad absorption and emission bands, and good photostability are candidates for use as laser dyes. nih.gov Several chalcone derivatives containing the 4-dimethylaminophenyl group have been investigated as potential laser dyes. ufms.brnih.gov These compounds often exhibit amplified spontaneous emission (ASE), a key characteristic for laser action. nih.gov

For this compound to function as a laser dye, it would need to possess a high molar absorption coefficient at the pump wavelength, a high fluorescence quantum yield, and a low rate of intersystem crossing to the triplet state, as triplet-triplet absorption can be a loss mechanism. The broad, solvatochromic emission of such compounds could offer tunability in a laser system. ufms.br

In the context of optoelectronic devices, such as organic light-emitting diodes (OLEDs), molecules with efficient and color-tunable fluorescence are of great interest. The ICT character of this compound could be exploited in the design of emissive layers.

Integration into Photorefractive Polymers and Liquid Crystal Displays

The large change in dipole moment upon photoexcitation, which is characteristic of ICT compounds, is a key property for applications in photorefractive materials. In a photorefractive polymer, the photo-induced charge separation can lead to a change in the refractive index of the material, which can be used for holographic data storage and other optical processing applications.

For liquid crystal displays (LCDs), fluorescent dyes can be used as dopants to enhance brightness and color purity. The alignment of the dye molecules with the liquid crystal host is crucial, and the heptyl chain of this compound could influence its compatibility and alignment within a liquid crystal matrix.

Analytical Chemistry Methodologies

The unique molecular architecture of this compound, featuring a potent electron-donating dimethylamino group, a conjugated phenyl ring, and a carbonyl group, coupled with a long alkyl chain, suggests its potential for a variety of advanced applications in analytical chemistry. These applications primarily leverage its anticipated photophysical properties and chemical reactivity.

Development of Spectroscopic Detection Methods

While specific spectroscopic detection methods for this compound are not extensively documented in the literature, the electronic properties of its core structure, 4-dimethylaminobenzophenone, are well-understood and provide a basis for predicting its behavior. The molecule possesses a strong intramolecular charge transfer (ICT) character, where the electron-donating dimethylamino group can transfer electron density to the electron-accepting carbonyl group upon photoexcitation. This ICT transition is typically associated with a strong absorption band in the UV-visible region.

The development of spectroscopic detection methods would likely focus on monitoring this ICT band. For instance, changes in the concentration of the compound in a sample could be quantified by measuring the absorbance at the wavelength of maximum absorption (λmax). Furthermore, the sensitivity of the ICT process to the local environment could be exploited. For example, the presence of interacting analytes or changes in solvent polarity could induce shifts in the absorption spectrum, forming the basis for indirect detection methods. The principles of such methods are analogous to those observed for other donor-acceptor chromophores, such as (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP), where the absorption spectra show a single peak that can be influenced by the surrounding medium. nih.gov

Application as a Fluorescent Chemosensor for Specific Analytes

The inherent fluorescence potential of the 4-dimethylaminophenyl carbonyl moiety makes this compound a candidate for development as a fluorescent chemosensor. Donor-π-acceptor fluorophores are known for their sensitivity to the local environment, which can manifest as changes in fluorescence intensity, wavelength, or lifetime upon binding to a specific analyte. nih.govresearchgate.net

The heptanoyl chain of this compound could be functionalized with a specific recognition unit (e.g., a crown ether for metal ions, or a specific peptide sequence for a biomolecule). Binding of the target analyte to this recognition unit could then trigger a conformational change or an electronic perturbation that affects the ICT process, leading to a measurable change in the fluorescence signal. For instance, interaction with a metal ion could enhance or quench the fluorescence, providing a "turn-on" or "turn-off" sensing mechanism. While direct studies on this specific compound are not available, the principle is well-established for a multitude of fluorescent chemosensors designed for various analytes, including metal ions and small organic molecules.

Derivatization Reagent in Chromatographic Analysis (e.g., LC-MS/MS)

In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization is often employed to enhance the sensitivity and selectivity of the analysis for compounds that are otherwise difficult to detect. nih.govnih.gov The carbonyl group of this compound presents a reactive handle for it to potentially act as a derivatization reagent for primary and secondary amines.

The reaction would involve the formation of a Schiff base or an enamine, covalently linking the 4-dimethylaminophenyl moiety to the target amine analyte. This would offer several advantages:

Increased Ionization Efficiency: The presence of the tertiary amine in the dimethylamino group would facilitate efficient protonation, leading to a strong signal in positive ion electrospray ionization (ESI) mode.

Improved Chromatographic Retention: The introduction of the heptanoyl group would increase the hydrophobicity of the analyte, leading to better retention on reversed-phase chromatography columns.

Specific Fragmentation: Upon collision-induced dissociation (CID) in the mass spectrometer, the derivatized analyte would be expected to produce a characteristic fragment ion corresponding to the this compound moiety, allowing for sensitive and specific detection using selected reaction monitoring (SRM).

A novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), has been developed for the sensitive detection and enantiomeric separation of chiral carboxylic acids by LC/ESI-MS/MS, demonstrating the utility of the 4-dimethylaminophenylcarbonyl scaffold in enhancing analytical performance. nih.gov

| Feature | Anticipated Advantage of Derivatization with this compound |

| Analyte Compatibility | Primary and secondary amines |

| Reaction | Schiff base or enamine formation |

| Ionization Enhancement | Facilitated protonation of the dimethylamino group in positive ESI |

| Chromatographic Behavior | Increased retention on reversed-phase columns due to the heptyl chain |

| MS/MS Detection | Generation of a specific fragment ion for SRM analysis |

Physicochemical Probing for Solvent Polarity and Acidity

The solvatochromic nature of molecules with strong intramolecular charge transfer character makes them excellent probes for investigating the physicochemical properties of their environment, such as solvent polarity and acidity. nih.govscirp.org The absorption and fluorescence spectra of this compound are expected to be highly sensitive to the polarity of the surrounding medium.

In nonpolar solvents, the absorption and emission spectra would likely appear at shorter wavelengths. As the solvent polarity increases, the excited state, which has a larger dipole moment due to the charge transfer, is stabilized to a greater extent than the ground state. This leads to a bathochromic (red) shift in the fluorescence emission spectrum. The magnitude of this Stokes shift can be correlated with various solvent polarity scales. This phenomenon has been observed in similar compounds like 2-(4'-(dimethylamino)phenyl)indan-1,3-dionyl free radical and other donor-acceptor systems. researchgate.netresearchgate.net

The sensitivity of its spectral properties to the environment could allow this compound to be used as a probe to determine the polarity of unknown microenvironments, such as the interior of micelles, the binding sites of proteins, or the composition of solvent mixtures.

| Solvent Property | Expected Effect on the Spectra of this compound |

| Increasing Polarity | Red-shift (bathochromic shift) in the fluorescence emission spectrum |

| Increasing Acidity | Potential for protonation of the dimethylamino group, leading to a blue-shift (hypsochromic shift) in the absorption spectrum and fluorescence quenching |

Supramolecular Chemistry and Molecular Recognition

The structure of this compound, with its aromatic core and flexible alkyl chain, provides opportunities for its use in the field of supramolecular chemistry, which focuses on the study of non-covalent interactions. mdpi.com

Investigation of Non-Covalent Interactions and Host-Guest Chemistry

The electron-rich 4-dimethylaminophenyl ring of this compound can participate in various non-covalent interactions, such as π-π stacking with other aromatic systems and cation-π interactions. The carbonyl group can act as a hydrogen bond acceptor. These interactions are fundamental to the formation of well-defined supramolecular assemblies.

In the context of host-guest chemistry, this compound could act as a guest molecule, binding within the cavity of a larger host molecule, such as a cyclodextrin (B1172386), calixarene, or cucurbituril. The hydrophobic heptyl chain would likely favor inclusion within the nonpolar cavity of a host molecule in an aqueous environment, driven by the hydrophobic effect. The aromatic headgroup could then be positioned at the rim of the host, potentially interacting with functional groups on the host molecule.

The binding of this compound to a host molecule could be monitored by changes in its photophysical properties. For example, upon inclusion in a cyclodextrin cavity, the fluorescence quantum yield of the guest molecule is often enhanced due to the more rigid and less polar microenvironment, and protection from non-radiative decay pathways. This change in fluorescence can be used to determine the binding constant and stoichiometry of the host-guest complex.

The long alkyl chain also introduces the possibility of forming self-assembled structures, such as micelles or vesicles, in aqueous solution, or organized monolayers on surfaces. The interplay between the hydrophobic interactions of the alkyl chains and the polar or aromatic interactions of the headgroup would govern the morphology of these supramolecular structures. The role of alkyl chains in directing supramolecular assembly has been demonstrated in various systems. rsc.orgnih.gov

| Interaction Type | Potential Role of this compound |

| π-π Stacking | The 4-dimethylaminophenyl ring can stack with other aromatic molecules. |

| Hydrogen Bonding | The carbonyl group can act as a hydrogen bond acceptor. |

| Hydrophobic Interactions | The heptyl chain can drive inclusion into host cavities or self-assembly. |

| Host-Guest Chemistry | Can act as a fluorescent guest for macrocyclic hosts like cyclodextrins. |

Self-Assembly Processes and Formation of Ordered Structures

The molecular architecture of this compound, featuring a polar head group (the dimethylaminophenyl ketone) and a nonpolar heptyl tail, suggests its potential to act as an amphiphile. Such molecules can self-assemble in solution to form ordered structures like micelles, vesicles, or liquid crystals. The driving force for this self-assembly is the hydrophobic effect, where the nonpolar tails aggregate to minimize contact with a polar solvent, while the polar head groups remain exposed to the solvent.

The nature of the ordered structures would be influenced by factors such as solvent polarity, concentration, temperature, and the presence of additives. The π-π stacking interactions between the phenyl rings could further stabilize the aggregates, potentially leading to the formation of more complex, ordered supramolecular polymers.

Table 1: Potential Self-Assembled Structures of this compound in Different Media

| Solvent System | Predominant Driving Forces | Potential Ordered Structures |

| Polar (e.g., Water) | Hydrophobic interactions, π-π stacking | Micelles, vesicles, nanofibers |

| Nonpolar (e.g., Hexane) | Dipole-dipole interactions, π-π stacking | Reverse micelles, columnar aggregates |

Note: This table is predictive and based on the general behavior of amphiphilic molecules. Experimental verification for this compound is required.

Design of Molecular Receptors and Sensors Based on Molecular Recognition

The dimethylamino group and the ketone's carbonyl oxygen in this compound possess lone pairs of electrons, making them potential binding sites for Lewis acidic metal ions or hydrogen bond donors. The aromatic ring can also participate in cation-π interactions. These features could be exploited in the design of molecular receptors and sensors.

For a molecule to function as a sensor, its binding to a specific guest (analyte) must trigger a detectable signal. In the case of this compound, the dimethylaminophenyl moiety is a well-known fluorophore. Binding of an analyte could potentially modulate its fluorescence properties (e.g., intensity, wavelength) through mechanisms like photoinduced electron transfer (PET), providing a basis for a fluorescent sensor. The specificity of such a sensor would depend on the complementary size, shape, and chemical nature of the binding pocket formed by one or more molecules of the compound.

Application in Supramolecular Catalysis

Supramolecular catalysis involves the use of self-assembled structures to catalyze chemical reactions. If this compound forms micelles, these structures could create a microenvironment that is different from the bulk solution, potentially accelerating certain reactions. For instance, the hydrophobic core of the micelle could concentrate nonpolar reactants, increasing their effective concentration and reaction rate.

Furthermore, the functional groups of the molecule could be directly involved in catalysis. The basic dimethylamino group could act as a general base catalyst, while the carbonyl group could participate in hydrogen bonding to stabilize transition states. Designing a catalytic system would involve creating a specific binding site within the supramolecular assembly that orients the substrate favorably for reaction.

Role as a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

As a functionalized ketone, this compound can serve as a versatile precursor for a variety of more complex organic molecules. The carbonyl group is a key reactive site for numerous transformations.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Class |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohols |

| Grignard Reaction | R-MgBr, followed by H₃O⁺ workup | Tertiary Alcohols |

| Wittig Reaction | Ph₃P=CHR | Alkenes |

| Reductive Amination | R-NH₂, NaBH₃CN | Amines |

| α-Halogenation | Br₂ in acetic acid | α-Halo Ketones |

| Enolate Formation & Alkylation | LDA, then R-X | α-Alkylated Ketones |

These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton, making this compound a useful starting material in a synthetic sequence.

Intermediate in Multi-Step Organic Transformations

In a multi-step synthesis, this compound could be formed as an intermediate. A common method for its synthesis would be the Friedel-Crafts acylation of N,N-dimethylaniline with heptanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Once formed, this intermediate could undergo further reactions. For example, the ketone could be converted into other functional groups, or the aromatic ring could be further functionalized via electrophilic aromatic substitution. The dimethylamino group is a strong activating group and directs electrophiles to the ortho and para positions. Since the para position is already substituted, further substitution would likely occur at the ortho position to the dimethylamino group. This allows for the sequential introduction of different substituents, which is a key strategy in the synthesis of complex target molecules.

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Strategies for Enhanced Efficiency

Future research will likely focus on developing more efficient and sustainable synthetic routes to 1-(4-Dimethylaminophenyl)heptan-1-one and its derivatives. While traditional methods like the Friedel-Crafts acylation are effective, they often rely on harsh catalysts and can generate significant waste. The development of novel synthetic strategies is crucial for enhancing efficiency and environmental benignity.

One promising direction is the use of photocatalysis , which can enable reactions under milder conditions with high selectivity. Light-driven synthesis aligns with the principles of green chemistry by reducing reliance on hazardous reagents and minimizing energy consumption. Researchers are increasingly using computational models to predict reaction outcomes and guide the discovery of new photocatalytic systems. For instance, computational screening can identify suitable photocatalysts and reaction conditions for the acylation of N,N-dimethylaniline with heptanoyl chloride or a related derivative, potentially leading to higher yields and fewer byproducts.

Furthermore, flow chemistry presents another avenue for improving synthetic efficiency. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and scalability. Combining flow chemistry with photocatalysis could offer a powerful platform for the continuous and efficient production of this compound.